molecular formula C7H5ClN4S B15068709 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 1236970-11-8

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15068709
CAS No.: 1236970-11-8
M. Wt: 212.66 g/mol
InChI Key: CYBJRYIFCYZLSC-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine (CAS: 1236970-11-8) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chloropyridin-4-yl group at position 3 and an amine at position 3.

Properties

CAS No.

1236970-11-8

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5ClN4S/c8-5-3-4(1-2-10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

CYBJRYIFCYZLSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NSC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted pyridinyl-thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring and a chloropyridine substituent, with the molecular formula C7H5ClN4SC_7H_5ClN_4S and a molecular weight of approximately 212.66 g/mol . The presence of the chloropyridine group enhances the compound's potential biological activity due to the electron-withdrawing nature of the chlorine atom, influencing its reactivity and interactions with biological targets.

Pharmaceutical Development

This compound may serve as a lead compound in drug discovery for cancer and infectious diseases due to its biological activity. Thiadiazole derivatives exhibit diverse biological activities.

Biological Activities of Thiadiazole Derivatives

Research indicates that thiadiazole derivatives exhibit diverse biological activities, including:

  • Antimicrobial
  • Antituberculosis
  • Antiviral
  • Analgesic
  • Antidepressant and anxiolytic
  • Antihypertensive
  • Anti-convulsant
  • Anti-inflammatory
  • Local anesthetic

Interaction with Biological Targets

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically focus on:

  • Protein Binding Assays: Determining the affinity and specificity of the compound for target proteins.
  • Enzyme Inhibition Studies: Assessing the compound's ability to inhibit key enzymes involved in disease pathways.
  • Cell-Based Assays: Evaluating the compound's effects on cellular functions and viability.

Potential applications

This compound has several potential applications:

  • Drug Discovery: It can be used as a building block for synthesizing more complex drug candidates.
  • Agrochemicals: It can be explored as a potential component in pesticides or herbicides.
  • Materials Science: It can be used in the development of new materials with specific properties.

Similar Compounds

Several compounds share structural features with this compound:

Compound NameStructural FeaturesSimilarity Index
3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amineThiadiazole ring with pyridine0.63
5-Amino-3-methyl-1,2,4-thiadiazoleThiadiazole core with amino group0.54
N-Phenyl-4-(3-phenyldihydrothiazol) piperazineThiadiazole derivative with piperazine0.55
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-aminePyrimidine instead of thiadiazole0.55

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The thiadiazole ring and chloropyridinyl group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Physical Properties
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine 2-chloropyridin-4-yl at position 3 C₇H₅ClN₄S 212.66 g/mol Predicted density: ~1.5 g/cm³; High polarity due to pyridine and amine groups
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS: 19922-07-7) 4-chlorophenyl at position 3 C₈H₆ClN₃S 211.67 g/mol Lower solubility in polar solvents compared to pyridine analogs
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine (CAS: 1935264-14-4) 3-chloropyridin-4-yl at position 3 C₇H₅ClN₄S 212.66 g/mol Similar molecular weight but altered electronic effects due to Cl position; predicted boiling point: ~425°C
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Alkoxy and methylpyridine groups C₁₆H₁₇N₅OS 343.40 g/mol Enhanced lipophilicity (logP ~2.8); EC₅₀ <100 nM against Onchocerca volvulus

Key Observations :

  • Chlorine Position : The 2-chloro substituent on pyridine in the target compound may confer stronger electron-withdrawing effects than 3- or 4-chloro analogs, influencing reactivity and binding affinity .
  • Heterocyclic vs. Phenyl : Pyridine-containing analogs (e.g., 3-(5-isopropoxypyridin-2-yl) derivatives) exhibit superior biological activity in antiparasitic assays compared to phenyl-substituted counterparts, likely due to improved target engagement .

Biological Activity

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Molecular Formula : C₇H₅ClN₄S
  • Molecular Weight : 212.66 g/mol
  • CAS Number : 1236970-11-8

Biological Activities

The biological activities associated with 1,2,4-thiadiazole derivatives are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Below are some highlighted activities related to this compound and similar compounds.

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines. A study reported that a related thiadiazole derivative exhibited an IC₅₀ value of 0.28 µg/mL against MCF-7 breast cancer cells through G2/M phase arrest .
  • Another study indicated that modifications in the thiadiazole structure could enhance activity against LoVo tumor cells with significant reductions in cell viability observed at concentrations as low as 200 µM .

2. Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities:

  • A review highlighted that various derivatives possess substantial antibacterial effects against strains such as Salmonella typhi and E. coli, with specific compounds showing zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .

3. Anti-inflammatory and Anticonvulsant Effects

The anti-inflammatory and anticonvulsant properties of thiadiazoles are well-documented:

  • Thiadiazole compounds have been noted for their potential to act as anti-inflammatory agents and anticonvulsants in various animal models . For example, certain derivatives demonstrated effective anticonvulsant activity with minimal toxicity.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Proteins : Some studies suggest that thiadiazole derivatives can inhibit transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are crucial in cancer cell proliferation .
  • Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases has been a common mechanism observed in anticancer activity studies .

Table: Summary of Biological Activities

Activity TypeCompound ReferenceIC₅₀ ValueRemarks
AnticancerMCF-7 Cells0.28 µg/mLInduces G2/M phase arrest
AntimicrobialE. coli500 μg/diskZone of inhibition: 15–19 mm
Anti-inflammatoryVarious DerivativesNot specifiedEffective in animal models
AnticonvulsantVarious DerivativesLow doses (30 mg/kg)Significant activity against induced convulsion

Q & A

Q. What SAR insights emerge from varying the chloropyridinyl position in bioactivity studies?

  • Methodological Answer : Synthesize positional isomers (2-, 3-, and 4-chloropyridinyl analogs) and evaluate against target enzymes (e.g., kinases). Molecular docking studies reveal steric/electronic effects: 4-chloro derivatives may exhibit better π-stacking in hydrophobic binding pockets .

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